N-(2,4-dimethoxyphenyl)-3-nitrobenzamide
Description
N-(2,4-dimethoxyphenyl)-3-nitrobenzamide is an organic compound characterized by the presence of a nitro group and two methoxy groups attached to a benzamide structure
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-6-7-13(14(9-12)22-2)16-15(18)10-4-3-5-11(8-10)17(19)20/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLDBASZYLNRED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-nitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. One common method includes the nitration of 2,4-dimethoxyaniline to form 2,4-dimethoxy-3-nitroaniline, which is then reacted with benzoyl chloride under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amide formation reactions. These processes are optimized for high yield and purity, utilizing efficient catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-nitrobenzamide involves its interaction with bacterial RNA polymerase, inhibiting the synthesis of RNA in bacteria. This inhibition disrupts bacterial gene transcription, leading to the death of the bacterial cells. The compound targets the switch region of the bacterial RNA polymerase, which is crucial for its function .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also inhibit bacterial RNA polymerase and have similar antimicrobial properties.
N-(2,4-dimethoxyphenyl)benzamides: These compounds share structural similarities but may have different functional groups affecting their reactivity and applications.
Uniqueness
N-(2,4-dimethoxyphenyl)-3-nitrobenzamide is unique due to its specific combination of methoxy and nitro groups, which confer distinct chemical properties and biological activities. Its ability to inhibit bacterial RNA polymerase makes it a promising candidate for the development of new antibacterial agents .
Biological Activity
N-(2,4-dimethoxyphenyl)-3-nitrobenzamide is an organic compound with significant biological activity, particularly in the field of medicinal chemistry. Its unique structure, characterized by a nitro group and two methoxy groups attached to a benzamide framework, contributes to its diverse interactions within biological systems. This article presents a detailed examination of its biological activities, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : CHNO
- CAS Number : 152586-93-1
The presence of functional groups such as methoxy and nitro enhances its chemical reactivity and biological properties, making it a compound of interest for further pharmacological investigations.
Antimicrobial Properties
This compound has been studied for its antimicrobial activity , particularly against Gram-positive bacteria. Research indicates that compounds with similar structures can inhibit bacterial RNA polymerase, suggesting that this compound may operate through comparable mechanisms.
Mechanism of Action :
- The compound inhibits bacterial RNA polymerase, preventing RNA synthesis and thereby disrupting bacterial gene transcription. This leads to bacterial cell death.
Research Findings and Case Studies
Table 1: Summary of Biological Activities
Case Study: Antibacterial Mechanism
A study highlighted that similar nitroaromatic compounds effectively inhibited bacterial growth by targeting RNA polymerase. This mechanism underlines the potential of this compound as a lead compound for developing new antibacterial agents.
Synthesis and Applications
The synthesis of this compound typically involves multi-step procedures that can be optimized for yield and purity. The compound is utilized in various fields:
- Chemistry : As a precursor in synthesizing more complex organic molecules.
- Biology : For exploring antimicrobial properties.
- Medicine : Investigated as a potential antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
